3-Bromo-5-fluoro-4-isobutoxy-phenylamine chemical properties and structure
3-Bromo-5-fluoro-4-isobutoxy-phenylamine chemical properties and structure
An In-Depth Technical Guide to 3-Bromo-5-fluoro-4-isobutoxy-phenylamine
Abstract
Substituted anilines are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The specific arrangement of bromo, fluoro, and isobutoxy groups on the phenylamine core of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine presents a unique combination of steric and electronic properties, making it a valuable intermediate for targeted synthesis. The presence of bromine allows for subsequent cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the isobutoxy group modulates lipophilicity. This guide provides a comprehensive analysis of the chemical properties, a plausible synthetic route, and the potential applications of this compound, designed for researchers and professionals in the field of drug discovery and organic synthesis.
Core Chemical Properties and Structure
The structural and physical properties of a molecule are paramount to understanding its reactivity and potential applications. While extensive experimental data for 3-Bromo-5-fluoro-4-isobutoxy-phenylamine is not widely published, its core properties can be determined from its structure and comparison with related analogs.
Molecular Structure
The structure combines an aniline core with three key substituents, dictating its chemical behavior.
Caption: 2D Structure of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine.
Physicochemical Data
The following table summarizes the key computed and known properties of the title compound and its close structural analogs.
| Property | Value for 3-Bromo-5-fluoro-4-isobutoxy-phenylamine | Analog: 3-Bromo-5-fluoro-4-isopropoxy-phenylamine[3] | Analog: 4-(Benzyloxy)-3-bromo-5-fluoroaniline[4] |
| CAS Number | 2301068-86-8[5] | Not Available | 1215206-01-1 |
| Molecular Formula | C₁₀H₁₃BrFNO | C₉H₁₁BrFNO | C₁₃H₁₁BrFNO |
| Molecular Weight | 262.12 g/mol | 248.09 g/mol | 296.14 g/mol |
| Appearance | Predicted: Off-white to light brown solid | Not Available | Not Available |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Predicted: >300 °C | Data not available | Data not available |
| pKa | Predicted: ~2-3 (for the anilinium ion)[6] | Predicted: 2.36±0.10 | Data not available |
| LogP | Predicted: ~3.5-4.0 | Predicted: 3.40 | Data not available |
Synthesis and Manufacturing
The synthesis of substituted anilines is a well-established field, with numerous methods available.[2] A robust and logical synthetic pathway to 3-Bromo-5-fluoro-4-isobutoxy-phenylamine involves a multi-step process starting from a commercially available substituted phenol. The key transformations include etherification, nitration, and reduction.
Proposed Synthetic Pathway
The synthesis begins with 3-bromo-5-fluorophenol, which undergoes a Williamson ether synthesis with isobutyl bromide. The resulting ether is then nitrated regioselectively, directed by the activating alkoxy group and the deactivating halogens. The final step is the reduction of the nitro group to the target aniline, a common and high-yielding transformation.[7]
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative methodology based on established chemical transformations for analogous structures.[7][8]
Step 1: Synthesis of 1-Bromo-3-fluoro-5-isobutoxybenzene (Etherification)
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To a solution of 3-bromo-5-fluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add 1-bromo-2-methylpropane (isobutyl bromide, 1.5 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired ether.
Step 2: Synthesis of 2-Bromo-4-fluoro-1-isobutoxy-6-nitrobenzene (Nitration)
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Cool a mixture of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.
-
Slowly add 1-Bromo-3-fluoro-5-isobutoxybenzene (1.0 eq) to the cooled acid with stirring.
-
Add a nitrating mixture (a pre-mixed solution of concentrated nitric acid (HNO₃) and H₂SO₄) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-5 °C for 2-4 hours until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude nitro-aromatic product, which can be purified by recrystallization or chromatography.
Step 3: Synthesis of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (Reduction)
-
Prepare a suspension of iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq) in a mixture of water and ethanol.
-
Heat the suspension to 80-90 °C with vigorous stirring.
-
Add the 2-Bromo-4-fluoro-1-isobutoxy-6-nitrobenzene (1.0 eq) portionwise or as a solution in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 3-Bromo-5-fluoro-4-isobutoxy-phenylamine.
Spectroscopic Characterization
Unequivocal structural confirmation is critical. While specific spectra for this compound are not publicly available, its expected spectroscopic data can be predicted based on its structure and data from similar compounds.[9][10][11]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two signals in the aromatic region (~6.5-7.5 ppm), likely appearing as doublets or doublet of doublets due to H-F and H-H coupling. Isobutoxy Protons: A doublet for the two CH₃ groups (~1.0 ppm), a multiplet for the CH proton (~2.0 ppm), and a doublet for the O-CH₂ group (~3.8 ppm). Amine Protons: A broad singlet for the -NH₂ protons (~3.5-4.5 ppm, exchangeable with D₂O). |
| ¹³C NMR | Multiple signals in the aromatic region (~100-160 ppm), with carbon atoms attached to F, Br, O, and N showing characteristic shifts and C-F coupling. Signals for the isobutoxy group will appear in the aliphatic region (~20-75 ppm). |
| IR Spectroscopy | N-H stretch: Medium to strong doublet peak around 3300-3500 cm⁻¹. C-H stretch (aromatic/aliphatic): Peaks around 2850-3100 cm⁻¹. C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. C-O stretch (ether): Strong peak around 1200-1250 cm⁻¹. C-Br stretch: Peak in the 500-600 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion Peak [M]⁺: A characteristic pair of peaks of nearly equal intensity (1:1 ratio) separated by 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). |
General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra on a high-field spectrometer (≥400 MHz).[10]
-
IR Spectroscopy: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.[10]
-
Mass Spectrometry: Analyze a dilute solution of the sample via Electrospray Ionization (ESI) or another suitable ionization method to determine the molecular weight and isotopic pattern.[8]
Chemical Reactivity and Applications in Drug Discovery
The utility of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine as a chemical intermediate is derived from the distinct reactivity of its functional groups.
Reactivity Profile
-
Aniline Group: The primary amine is nucleophilic and serves as a handle for a wide range of transformations, including acylation, alkylation, and the formation of amides, sulfonamides, or ureas. It strongly activates the aromatic ring towards electrophilic aromatic substitution.[4]
-
Aryl Bromide: The C-Br bond is a key site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[12]
-
Fluoro and Isobutoxy Groups: These substituents modulate the electronic properties of the ring and the overall physicochemical properties of the molecule. The fluorine atom can increase metabolic stability and participate in hydrogen bonding, while the isobutoxy group enhances lipophilicity, which can be crucial for membrane permeability and pharmacokinetic profiles.[12][13]
Potential Applications
This molecule is a versatile building block for synthesizing more complex structures with potential biological activity. Halogenated and alkoxy-substituted anilines are common motifs in a variety of therapeutic agents.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or aminopyrimidine core. The specific substitution pattern of the title compound makes it a candidate for synthesizing novel inhibitors targeting kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFR) or UNC51-like kinase 1 (ULK1).[14][15]
-
Anticancer Agents: Fluorinated and brominated compounds are frequently investigated for their potential as anticancer drugs. The introduction of these halogens can enhance binding affinity to biological targets and improve drug-like properties.[12][13]
-
Agrochemicals: Substituted anilines are also prevalent in the design of modern herbicides and fungicides.
Conclusion
3-Bromo-5-fluoro-4-isobutoxy-phenylamine represents a strategically functionalized building block for chemical synthesis. Its combination of a reactive aniline, a versatile aryl bromide, and property-modulating fluoro and isobutoxy groups makes it a high-value intermediate for constructing diverse and complex molecules. The synthetic pathways and characterization methods outlined in this guide provide a solid foundation for its use in research and development, particularly within the pharmaceutical and life sciences sectors.
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